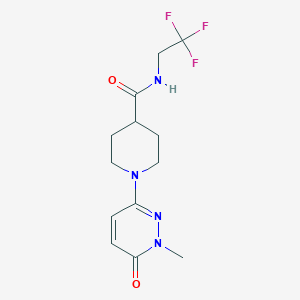

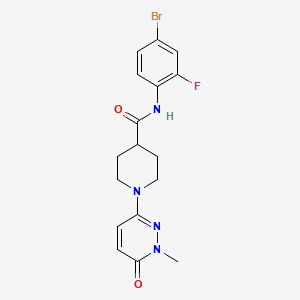

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H17F3N4O2 and its molecular weight is 318.29 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is 318.13036028 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Use in ELISA Kits

“F6259-1250” is used in a 96-well enzyme-linked immunosorbent assay (ELISA) kit for the quantitative detection of Pig FGF1 / Acidic FGF in samples of cell culture supernatants, cell lysates, plasma, serum, and tissue homogenates . It’s based on a sandwich assay principle and can detect levels of FGF1 / Acidic FGF as low as 6.1 picograms per milliliter .

Cancer Research

“F6259-1250” is also known as OP-1250 , a compound used in cancer research . OP-1250 potently and completely inactivates the Estrogen Receptor (ER), blocks ER-driven transcriptional activity, inhibits ER-driven breast cancer cell growth, and strongly induces degradation of ER . It has demonstrated robust anti-tumor efficacy in multiple preclinical models, including in wildtype, ESR1 and PI3KA mutations .

Mécanisme D'action

Target of Action

The primary target of F6259-1250, also known as OP-1250, is the estrogen receptor (ER) . The ER is a key driver of approximately 70% of breast cancers .

Mode of Action

OP-1250 is a complete estrogen receptor antagonist (CERAN) and a selective estrogen receptor degrader (SERD) . It blocks both the AF1 and AF2 transcriptional activation domains of the ER . This means that it completely blocks estrogen-induced transcriptional activity .

Biochemical Pathways

The ER regulates the expression of hundreds of target genes, many of which are involved in cell-cycle progression and cellular growth . By blocking the ER, OP-1250 prevents the transcription of these genes, thereby inhibiting cancer cell proliferation .

Pharmacokinetics

OP-1250 has shown highly attractive pharmacokinetics supporting once-daily dosing . It has superior pharmacokinetic properties relative to fulvestrant, including oral bioavailability and brain penetrance .

Result of Action

In clinical trials, OP-1250 has demonstrated clear evidence of anti-tumor activity . It has shown robust anti-tumor activity, including three partial responses (two confirmed and one unconfirmed) and up to 100% target lesion reduction, observed in a heavily pretreated patient population .

Action Environment

The efficacy of OP-1250 can be influenced by prior treatments. For example, 83% of patients in a trial had received prior endocrine therapy for advanced disease, and 69% had received prior treatment with CDK4/6 inhibitors for advanced disease . Despite this, OP-1250 was still able to demonstrate efficacy, suggesting that it can overcome resistance to these treatments .

Propriétés

IUPAC Name |

1-(1-methyl-6-oxopyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N4O2/c1-19-11(21)3-2-10(18-19)20-6-4-9(5-7-20)12(22)17-8-13(14,15)16/h2-3,9H,4-8H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKQGWCBOIWZAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6504913.png)

![5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6504922.png)

![N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B6504951.png)

![1-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B6504966.png)

![3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea](/img/structure/B6504977.png)

![1-(4-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6504979.png)

![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea](/img/structure/B6504984.png)

![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B6504987.png)

![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B6504998.png)

![3-chloro-4-fluoro-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B6505006.png)